

A Comprehensive Technical Guide to 5-bromo-3,4-dihydroisoquinolin-1(2H)-one

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Compound of Interest

Compound Name: 5-bromo-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B1288893

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CAS Number: 1109230-25-2

This technical guide provides an in-depth overview of **5-bromo-3,4-dihydroisoquinolin-1(2H)-one**, a heterocyclic organic compound of significant interest to researchers and professionals in drug development. The document outlines its chemical and physical properties, provides detailed synthetic approaches, and explores its potential biological activities, with a focus on its emerging role as a scaffold for enzyme inhibitors.

Chemical and Physical Properties

5-bromo-3,4-dihydroisoquinolin-1(2H)-one is a derivative of the 3,4-dihydroisoquinolin-1(2H)-one core structure. The introduction of a bromine atom at the 5-position significantly influences its chemical reactivity and biological interactions.^[1] Key physicochemical properties are summarized in the table below.

Property	Value	Source
CAS Number	1109230-25-2	[1]
Molecular Formula	C ₉ H ₈ BrNO	[1]
Molecular Weight	226.07 g/mol	[1]
IUPAC Name	5-bromo-3,4-dihydro-2H-isoquinolin-1-one	[1]
Monoisotopic Mass	224.97893 Da	[1]
XLogP3	1.9	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	0	[1]

Synthesis and Experimental Protocols

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives can be achieved through several established synthetic routes. While a specific protocol for the 5-bromo derivative is not readily available in public literature, general methods for the synthesis of this scaffold can be adapted. The most common methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and multi-component reactions like the Castagnoli-Cushman reaction.[\[2\]](#)[\[3\]](#)

General Synthetic Approach via Cross-Coupling and Cyclization

A versatile three-step method starting from 2-bromobenzoate precursors offers a plausible route to N-substituted **5-bromo-3,4-dihydroisoquinolin-1(2H)-one**.[\[4\]](#)

Experimental Protocol:

- Cross-Coupling: Ethyl 2,5-dibromobenzoate is subjected to a cross-coupling reaction with a suitable aminoethylating agent, such as potassium (2-((tert-

butoxycarbonyl)amino)ethyl)trifluoroborate. This step introduces the ethylamine side chain necessary for the subsequent cyclization.

- **Cyclization:** The resulting (hetero)aryl-substituted 3-[(N-Boc-2-carboxyethyl)phenyl]ethylamine undergoes a base-mediated intramolecular cyclization. This ring-closing step forms the core 3,4-dihydroisoquinolin-1(2H)-one structure.
- **Deprotection and Alkylation (Optional):** The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is removed, followed by N-alkylation if N-substituted derivatives are desired.



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A generalized synthetic workflow for **5-bromo-3,4-dihydroisoquinolin-1(2H)-one**.

Biological Activity and Therapeutic Potential

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.^[5] Recent studies have highlighted its potential as a core component in the design of inhibitors for enzymes involved in cancer therapy, particularly Poly(ADP-ribose) polymerase (PARP) and Protein Arginine Methyltransferase 5 (PRMT5).^{[6][7]}

PARP Inhibition and DNA Damage Repair

PARP-1 is a key enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.^[8] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. Inhibition of PARP in these cancer cells leads to the accumulation of unrepaired SSBs, which collapse replication forks and generate DSBs. The inability to repair these DSBs via the defective HR pathway results in cell death, a concept known as synthetic lethality.^[8]

The 3,4-dihydroisoquinolin-1-one-4-carboxamide scaffold has been successfully designed to develop novel PARP inhibitors.^[6] The core structure mimics the nicotinamide moiety of NAD⁺,

the natural substrate for PARP, allowing it to bind to the active site of the enzyme and inhibit its activity.[8]



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Signaling pathway of PARP inhibition leading to synthetic lethality.

Safety and Handling

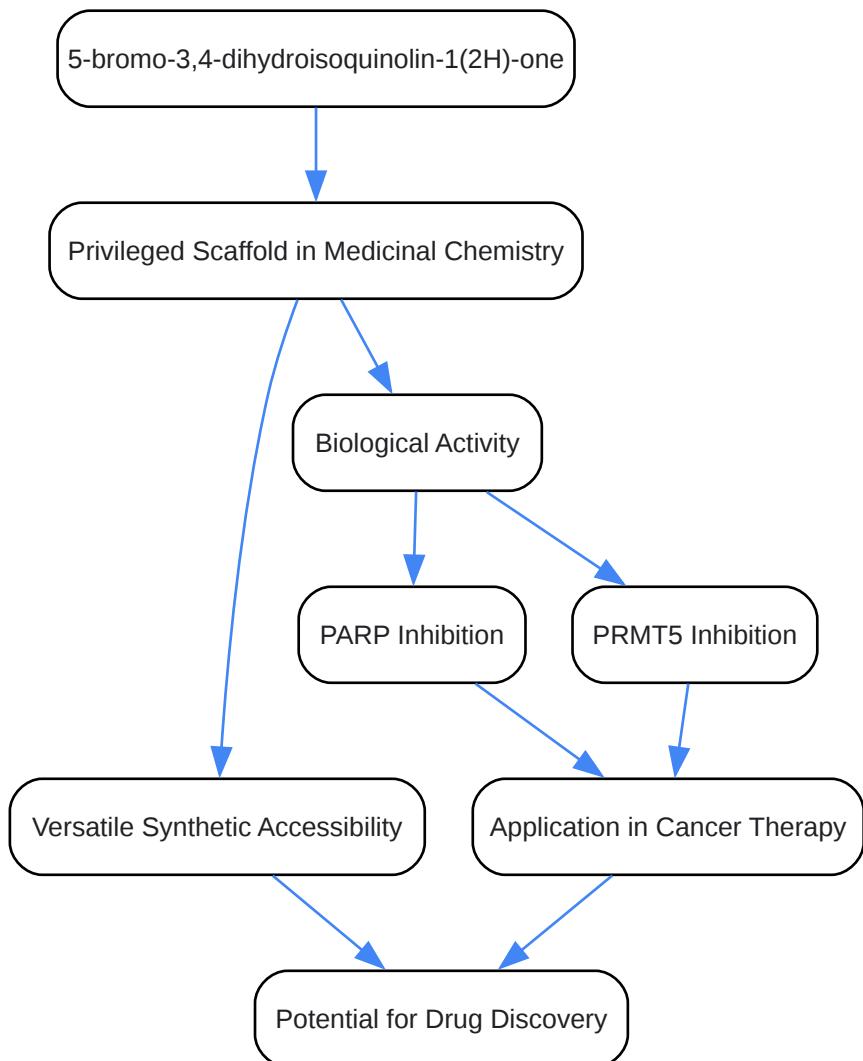
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **5-bromo-3,4-dihydroisoquinolin-1(2H)-one** is associated with the following hazards:

- H302: Harmful if swallowed[[1](#)]
- H315: Causes skin irritation[[1](#)]
- H319: Causes serious eye irritation[[1](#)]
- H335: May cause respiratory irritation[[1](#)]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

5-bromo-3,4-dihydroisoquinolin-1(2H)-one is a valuable building block for the synthesis of biologically active molecules. Its core scaffold is amenable to various synthetic transformations, allowing for the generation of diverse chemical libraries. The emerging role of its derivatives as potent inhibitors of key enzymes in cancer biology, such as PARP1, underscores its significance in modern drug discovery and development. Further research into the synthesis, biological evaluation, and structure-activity relationships of **5-bromo-3,4-dihydroisoquinolin-1(2H)-one** and its analogs is warranted to fully explore their therapeutic potential.



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Logical relationship of the compound's attributes and potential.

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